N2-Methylguanine
Overview
Description
Synthesis Analysis
The synthesis of N2-methylguanine and its analogs can be achieved through various chemical pathways. For example, the synthesis of N-aminoguanines, closely related structures, involves starting with guanine derivatives like deoxyguanosine or O6-methylguanine and utilizing reagents such as hydroxylamine-O-sulfonic acid (Kohda et al., 1989). Another approach for synthesizing methylguanine derivatives involves controlled methylation of guanine nucleotides, highlighting the chemical reactions required to achieve specific methylations (Wilhelm & Ludlum, 1966).
Molecular Structure Analysis
The molecular structure of N2-methylguanine influences its interactions within DNA. Studies on various methylguanine derivatives, such as O6-methylguanine and 7-methylguanine, demonstrate how methylation affects DNA's structural dynamics and stability. For instance, O6-methylguanine exhibits unique syn and anti conformations that can disrupt normal base pairing and potentially lead to mutagenesis (Loechier, 1991). These structural considerations are crucial for understanding the biological implications of N2-methylguanine.
Chemical Reactions and Properties
Methylated guanines, including N2-methylguanine, participate in various chemical reactions that can influence genetic information processing. For example, the presence of methylated guanines has been shown to affect the template activity for polypeptide synthesis in vitro, indicating that these modifications can significantly impact DNA's functional roles (Wilhelm & Ludlum, 1966).
Physical Properties Analysis
The physical properties of N2-methylguanine, such as stability and reactivity, are influenced by its molecular structure. Studies on similar compounds demonstrate that methylated guanines can exhibit different stabilities and reactivities depending on their specific modifications and the surrounding chemical environment. For instance, the stability of Z-DNA structures can be affected by the incorporation of methylated guanine derivatives (Sugiyama et al., 1996).
Chemical Properties Analysis
The chemical properties of N2-methylguanine, including its reactivity and interactions with other molecules, play a significant role in its biological functions. The methylation of guanine bases, such as the formation of O6-methylguanine, has been studied in the context of chemical carcinogenesis, where the accumulation of methylated guanine in DNA has been linked to the induction of tumors (Margison & Kleihues, 1975).
Scientific Research Applications
DNA Repair and Cancer Protection
N2-Methylguanine, along with other methylated purines, plays a role in DNA repair. The lesions caused by methylating agents, like N2-Methylguanine, are repaired by enzymes like O6-methylguanine-DNA methyltransferase (Mgmt) and enzymes of the base excision repair (BER) pathway. These repair mechanisms are crucial for protection against alkylation-induced colon carcinogenesis (Wirtz et al., 2010).
Chemoprotection in Gene Therapy
N2-Methylguanine's role in gene therapy has been demonstrated through the chemoprotection of allogeneic stem cells. Methylguanine methyltransferase-mediated chemoprotection can enhance allogeneic stem cell transplantation and protect against chemotherapy-induced myelosuppression (Neff et al., 2003).
Metabolic Fate in Organisms
Understanding the metabolic fate of N2-Methylguanine is crucial in assessing its significance in carcinogenesis. Studies show that a major part of N2-Methylguanine is excreted unchanged, with only a small amount undergoing N-demethylation (Craddock et al., 1968).
Role in Alkylating Agents' Antitumor Activity
N2-Methylguanine is involved in the antitumor activity of methylating agents like temozolomide. The formation of N2-Methylguanine adducts contributes to the killing response of tumor cells. The susceptibility of tumor cells to such agents is influenced by the functional status of DNA repair systems (Tentori & Graziani, 2002).
Biomarker in Clinical Studies
N2-Methylguanine has been used as a biomarker in studies assessing DNA damage due to exposure to methylating agents. For instance, its presence in blood leukocytes has been studied to monitor DNA damage in humans exposed to methyl bromide (Pletsa et al., 2002).
Predictive Value in Chemotherapy
The methylation status of N2-Methylguanine in glioblastoma patients is used as a predictor for the effectiveness of temozolomide treatment. This highlights its significance as a biomarker in tailoring personalized cancer therapies (Hegi et al., 2004).
Future Directions
To discover additional biological functions of m2G, it is necessary to develop time-saving and labor-saving calculation tools to identify m2G . These compounds, which also modulate transcriptional termination as efficiently as guanine, open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .
properties
IUPAC Name |
2-(methylamino)-1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSSKEDGVONRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143124 | |
Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 6-Hydroxy-2-methylaminopurine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11294 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | N2-Methylguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N2-Methylguanine | |
CAS RN |
10030-78-1 | |
Record name | N2-Methylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10030-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-2-methylaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-Methylguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-Methylguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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